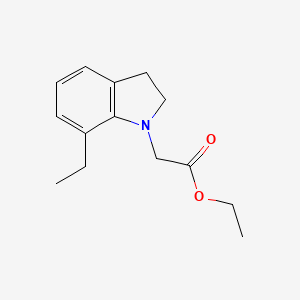![molecular formula C8H6ClNOS B14493983 Acetonitrile, [(4-chlorophenyl)sulfinyl]- CAS No. 63923-60-4](/img/structure/B14493983.png)
Acetonitrile, [(4-chlorophenyl)sulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, [(4-chlorophenyl)sulfinyl]- is an organic compound with the molecular formula C8H6ClN. It is also known as 4-Chlorobenzyl cyanide. This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring substituted with a chlorine atom and a sulfinyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(4-chlorophenyl)sulfinyl]- typically involves the reaction of 4-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield the desired product. The general reaction scheme is as follows:
ClC6H4CH2Cl+NaCN→ClC6H4CH2CN+NaCl
Industrial Production Methods
In industrial settings, the production of Acetonitrile, [(4-chlorophenyl)sulfinyl]- can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, [(4-chlorophenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl cyanides.
Applications De Recherche Scientifique
Acetonitrile, [(4-chlorophenyl)sulfinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Acetonitrile, [(4-chlorophenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can undergo nucleophilic addition reactions, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzyl cyanide: Similar structure but lacks the sulfinyl group.
Benzyl cyanide: Lacks both the chlorine and sulfinyl groups.
Phenylacetonitrile: Lacks the chlorine substitution.
Uniqueness
Acetonitrile, [(4-chlorophenyl)sulfinyl]- is unique due to the presence of both the chlorine and sulfinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
63923-60-4 |
|---|---|
Formule moléculaire |
C8H6ClNOS |
Poids moléculaire |
199.66 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfinylacetonitrile |
InChI |
InChI=1S/C8H6ClNOS/c9-7-1-3-8(4-2-7)12(11)6-5-10/h1-4H,6H2 |
Clé InChI |
XEMPZMVELWPETE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)

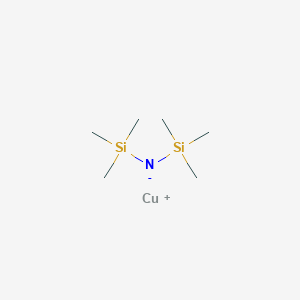

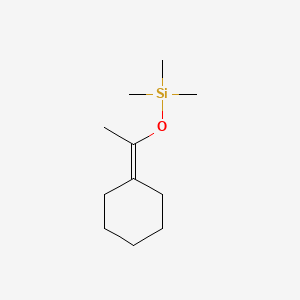
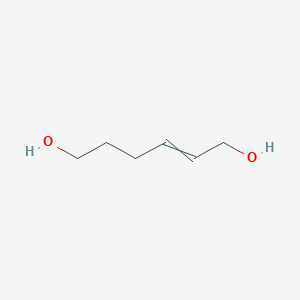
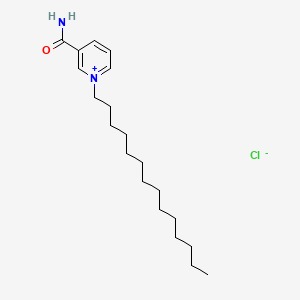

![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
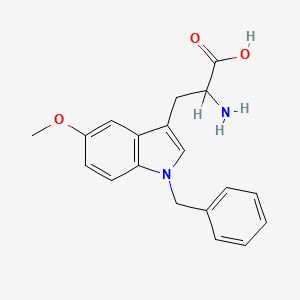
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)

